molecular formula C9H14O2 B2694127 2-(Cyclohept-4-EN-1-YL)acetic acid CAS No. 1962-12-5

2-(Cyclohept-4-EN-1-YL)acetic acid

Cat. No.: B2694127
CAS No.: 1962-12-5
M. Wt: 154.209
InChI Key: YSBLXDKXHWPHIX-UHFFFAOYSA-N
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Description

2-(Cyclohept-4-EN-1-YL)acetic acid, with the CAS Number: 1962-12-5, is a chemical compound with a molecular weight of 154.21 . It is also known by its IUPAC name, 4-cyclohepten-1-ylacetic acid . The compound is typically stored at room temperature and is available in an oil form .


Molecular Structure Analysis

The molecular formula of this compound is C9H14O2 . The InChI code for the compound is 1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11) .

Scientific Research Applications

  • Synthesis and Characterization of Compounds : One study describes the synthesis of a novel Schiff base ligand using an amino acid [1-(aminomethyl)cyclohexyl]acetic acid and its reaction with metal ions to produce coordination compounds. These compounds were characterized spectroscopically and studied for their thermal stabilities. They were also screened for their antioxidant properties and xanthine oxidase inhibitory activities, with the zinc complex showing significant inhibitory activity (Ikram et al., 2015).

  • Catalysis : Another study investigated the use of acetic acid in the catalysis of the dimerization of aromatic alkynes to form (E)-1,4-diarylbut-1-ene-3-yne derivatives with high stereoselectivity. This process, catalyzed by a ruthenium complex, does not require additives and can be carried out under homogeneous conditions (Bassetti et al., 2007).

  • Synthesis of Pharmaceutical Intermediates : Research has been conducted on the preparation of acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives. These derivatives are important intermediates for the synthesis of various alkaloids, demonstrating the compound's relevance in pharmaceutical chemistry (Juma et al., 2008).

  • Formation of Complex Structures : The compound has been used in the synthesis of complex structures like polymeric triphenyltin and cyclotetrameric tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These complexes exhibit unique coordination modes and structures, contributing to the field of coordination chemistry (Gan & Tang, 2011).

  • Mechanistic Studies in Organic Reactions : It has also been used in studies to understand the mechanisms of various organic reactions, such as the anodic oxidation of enol acetates leading to cyclization products (Shono et al., 1978).

  • Understanding Ozonation Products : Research involving the ozonation of artificial sweeteners has utilized this compound to study the main ozonation products and their implications in wastewater and drinking water treatment (Scheurer et al., 2012).

Safety and Hazards

The safety information for 2-(Cyclohept-4-EN-1-YL)acetic acid indicates that it has the GHS05 and GHS07 pictograms . The signal word for the compound is "Danger" . Hazard statements include H315, H318, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-cyclohept-4-en-1-ylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)7-8-5-3-1-2-4-6-8/h1-2,8H,3-7H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBLXDKXHWPHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC=C1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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